1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile

Übersicht

Beschreibung

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a useful research compound. Its molecular formula is C13H12F3N and its molecular weight is 239.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

The synthesis of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile typically involves the reaction of 1,4-dibromobutane with 4-(trifluoromethyl)phenylacetonitrile. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific diseases.

Wirkmechanismus

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:

1-(4-(Trifluoromethyl)phenyl)ethanone: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in the presence of an ethanone moiety instead of a cyclopentanecarbonitrile group.

4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the cyclopentane ring, making it less complex and potentially less versatile in certain applications.

1-(4-(Trifluoromethyl)phenyl)cyclohexanecarbonitrile: This compound has a cyclohexane ring instead of a cyclopentane ring, which can influence its chemical reactivity and physical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Biologische Aktivität

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action based on diverse research findings.

Chemical Structure and Properties

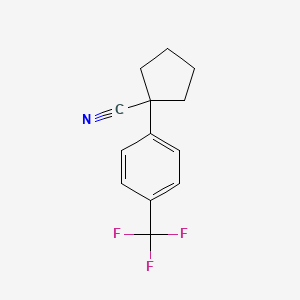

The compound's structure can be represented as follows:

- Chemical Formula : C13H12F3N

- Molecular Weight : 251.24 g/mol

The trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that compounds featuring the trifluoromethyl group often exhibit significant antimicrobial properties. For instance, a study reported that derivatives including trifluoromethyl phenyl groups showed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis .

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 12.9 µM against MRSA | Bactericidal |

The MIC values suggest that the compound not only inhibits bacterial growth but also possesses bactericidal properties, as indicated by the minimum bactericidal concentration (MBC) being equal to the MIC .

Anti-Inflammatory Potential

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can modulate the activation of NF-κB, a key transcription factor involved in inflammatory responses. Compounds with similar structures have demonstrated varying degrees of inhibition of NF-κB activation .

Key Findings:

- Compounds with disubstituted phenyl rings showed enhanced anti-inflammatory activity.

- The presence of electron-withdrawing groups like trifluoromethyl significantly impacts the biological activity of these compounds.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged from related studies:

- Inhibition of NF-κB : The compound may interfere with the nuclear translocation of NF-κB or affect its binding to DNA, thus modulating inflammatory responses .

- Antimicrobial Resistance : The low tendency for resistance development in bacteria treated with similar compounds suggests a unique mechanism that could be leveraged for therapeutic applications .

Case Studies

A notable study involved synthesizing a series of trifluoromethyl phenyl-derived compounds and assessing their biological activities. Among these, this compound exhibited promising results in both antimicrobial assays and anti-inflammatory tests .

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N/c14-13(15,16)11-5-3-10(4-6-11)12(9-17)7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLXZRNBHPORST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.